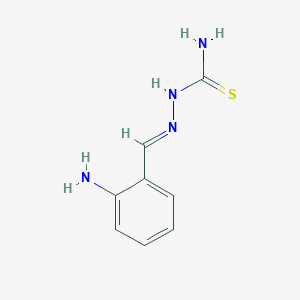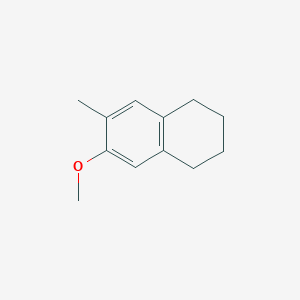
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 7th position on the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of 2-methoxynaphthalene. The process includes the following steps:
Catalytic Hydrogenation: 2-Methoxynaphthalene is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon.
Reaction Conditions: The reaction mixture is maintained at the desired temperature and pressure for a specific duration (e.g., 12 hours) to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and continuous hydrogenation systems to achieve efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.
Gene Expression: Regulation of gene expression, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group at the 7th position.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Contains a similar methoxy group but has a different ring system.
6-Methyltetraline: Similar structure but lacks the methoxy group.
Uniqueness
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups on the tetrahydronaphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NPVPOXJGMZMBNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2)C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


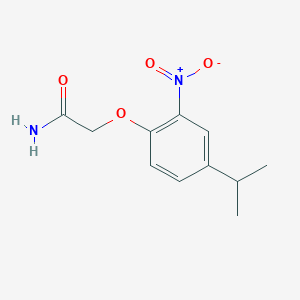
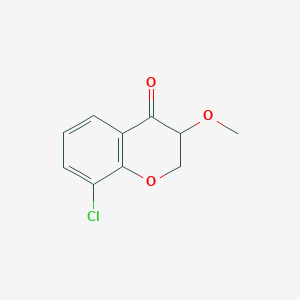
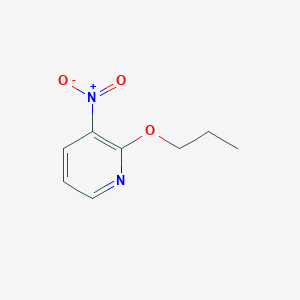
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
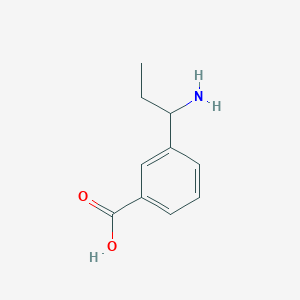
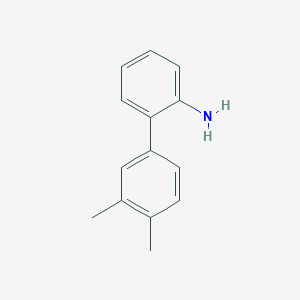

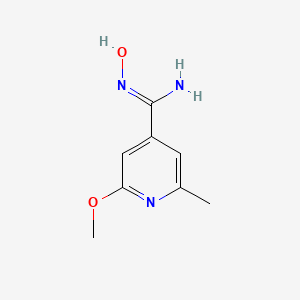
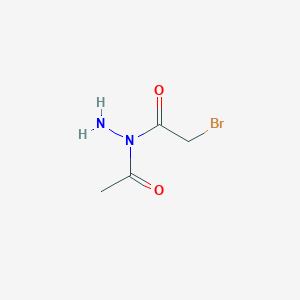
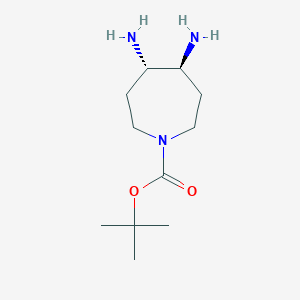
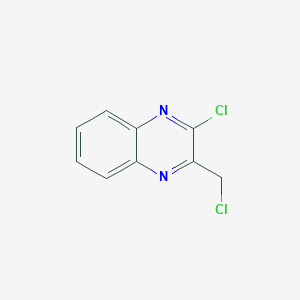
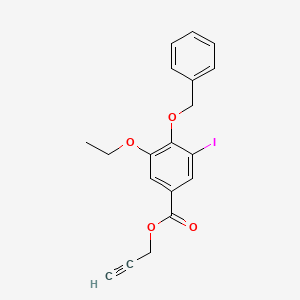
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
